

# Conteltinib Inhibition Profile and Key Data

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## Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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**Conteltinib** (CT-707) is a potent second-generation ALK tyrosine kinase inhibitor. The table below summarizes its key characteristics and quantitative data from preclinical and clinical studies relevant to the G1202R mutation.

Property	Details and Values
Developer	Shouyao Holdings (Beijing) Co., Ltd. [1]
Primary Target	ALK (Anaplastic Lymphoma Kinase) [1]
Secondary Targets	FAK (Focal Adhesion Kinase), Pyk2 [1]
Preclinical Potency	Approximately 10-fold more potent than Crizotinib against ALK; inhibits various Crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1]

| **Recommended Phase 2 Dose** | • **ALK TKI-naïve patients:** 600 mg, once daily (QD) • **Crizotinib-pretreated patients:** 300 mg, twice daily (BID) [1] | | **Most Common Treatment-Related Adverse Events (TRAEs)** | Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated aspartate aminotransferase (39.1%), nausea (37.5%) [1] [2] | | **Clinical Efficacy (Phase I Study)** | • **ALK TKI-naïve (n=39):** ORR 64.1%, median PFS 15.9 months • **Crizotinib-pretreated (n=21):** ORR 33.3%, median PFS 6.73 months [1] [2] |

## Guide to Key Experimental Protocols

For researchers investigating **Conteltinib**'s efficacy, the following methodologies are foundational.

### Protocol 1: In Vitro Kinase Inhibition Assay

This assay measures the compound's direct ability to inhibit phosphorylase activity of ALK proteins, including wild-type and mutant forms like G1202R.

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **Conteltinib** against different ALK variants [1].
- **Key Reagents:** Purified ALK kinase proteins (wild-type and mutants), **Conteltinib**, ATP, a substrate peptide, and detection reagents for phosphorylation [3].
- **Procedure Outline:**
  - **Incubation:** Mix the ALK kinase with **Conteltinib** (across a concentration gradient) and the substrate peptide.
  - **Reaction Initiation:** Start the kinase reaction by adding ATP.
  - **Detection:** Measure the level of substrate phosphorylation. Methods include ELISA, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).
  - **Data Analysis:** Fit the dose-response data to calculate the IC50 value for each ALK variant.

### Protocol 2: Anti-tumor Activity in Xenograft Models

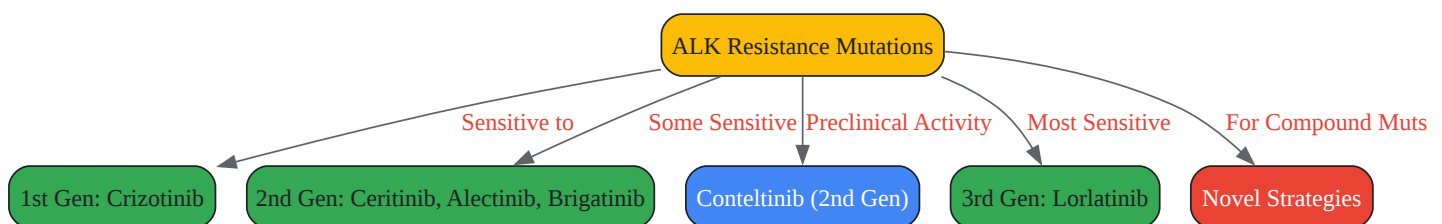
This in vivo protocol evaluates the potency of **Conteltinib** in a live animal model, assessing its ability to shrink tumors harboring ALK mutations.

- **Objective:** To evaluate the in vivo efficacy and tolerability of **Conteltinib** in mouse models with ALK-positive NSCLC xenografts [1].
- **Key Reagents:** ALK-positive cancer cell lines (e.g., crizotinib-sensitive and crizotinib-resistant lines), immunodeficient mice (e.g., nude mice), and formulated **Conteltinib** [1].
- **Procedure Outline:**
  - **Model Establishment:** Subcutaneously implant tumor cells into mice to establish xenografts.
  - **Grouping & Dosing:** Randomize mice into groups once tumors reach a predefined volume (e.g., 150 mm<sup>3</sup>). Administer **Conteltinib** or vehicle control orally.
  - **Dosing Regimen:** A common regimen is 25 mg/kg, administered twice daily (BID), though this should be optimized [4].

- **Monitoring:** Measure tumor volumes and animal body weights regularly to assess efficacy and toxicity.
- **Endpoint Analysis:** Harvest tumors at the end of the study for further analysis (e.g., Western blot to assess pathway inhibition).

## Resistance Mutation and Inhibitor Landscape

The following diagram illustrates the relationship between different ALK resistance mutations and their sensitivity to various generations of inhibitors, providing context for **Conteltinib**'s role.



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## Key Considerations for Researchers

- **Focus on Preclinical Data:** Much of the specific data regarding G1202R inhibition comes from enzymatic assays and xenograft models. Clinical trial publications focus on broader efficacy in crizotinib-resistant populations without always specifying the mutation breakdown [1] [5].
- **The Compound Mutation Challenge:** Resistance can involve **compound mutations** (e.g., G1202R+L1196M), which are highly resistant to most existing ALK TKIs, including Lorlatinib [5] [6]. This is a key area for developing next-generation inhibitors.
- **Explore Novel Modalities:** Beyond small-molecule inhibitors, novel strategies like **macrocylic inhibitors** (e.g., TPX-0131) and **PROTACs** (Proteolysis-Targeting Chimeras) are being explored to overcome resistant mutations, including G1202R-containing compound mutations [5] [7].

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